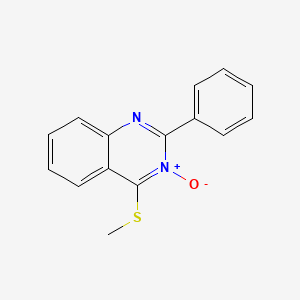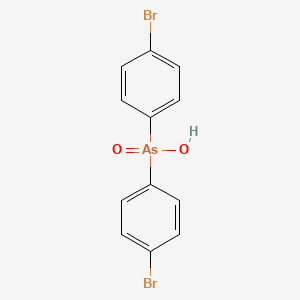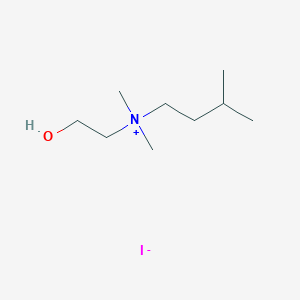
N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyethyl group and a trimethylbutan-1-aminium group, making it a versatile molecule with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,3-trimethylbutan-1-amine with 2-iodoethanol under reflux conditions. The reaction proceeds as follows:
N,N,3-trimethylbutan-1-amine+2-iodoethanol→N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide
This reaction is typically carried out in an inert solvent such as acetonitrile or ethanol, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
化学反应分析
Types of Reactions
N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using silver nitrate (AgNO₃) or sodium chloride (NaCl) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-N,N,3-trimethylbutan-1-aminium iodide.
Reduction: Formation of N-(2-hydroxyethyl)-N,N,3-trimethylbutan-1-amine.
Substitution: Formation of N-(2-hydroxyethyl)-N,N,3-trimethylbutan-1-aminium chloride or bromide.
科学研究应用
N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of cleaning agents and disinfectants.
作用机制
The mechanism of action of N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include the phospholipid components of the cell membrane, and the pathways involved are related to membrane integrity and function.
相似化合物的比较
Similar Compounds
- N-(2-Hydroxyethyl)-N,N-dimethylbutan-1-aminium iodide
- N-(2-Hydroxyethyl)-N,N,3-trimethylpentan-1-aminium iodide
- N-(2-Hydroxyethyl)-N,N,3-trimethylhexan-1-aminium iodide
Uniqueness
N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide is unique due to its specific combination of a hydroxyethyl group and a trimethylbutan-1-aminium group. This structure imparts distinct physicochemical properties, such as solubility and reactivity, which are not observed in other similar compounds. Its effectiveness as a phase transfer catalyst and antimicrobial agent highlights its versatility and potential for various applications.
属性
CAS 编号 |
112259-15-1 |
|---|---|
分子式 |
C9H22INO |
分子量 |
287.18 g/mol |
IUPAC 名称 |
2-hydroxyethyl-dimethyl-(3-methylbutyl)azanium;iodide |
InChI |
InChI=1S/C9H22NO.HI/c1-9(2)5-6-10(3,4)7-8-11;/h9,11H,5-8H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
FDKOZFSLSIQWBQ-UHFFFAOYSA-M |
规范 SMILES |
CC(C)CC[N+](C)(C)CCO.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


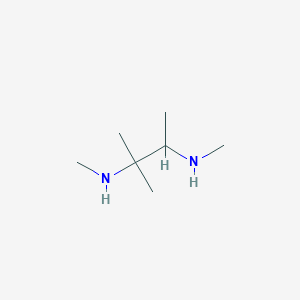
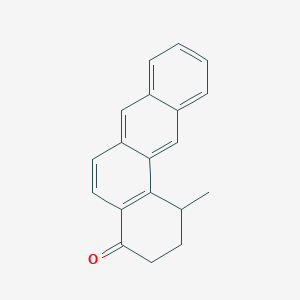
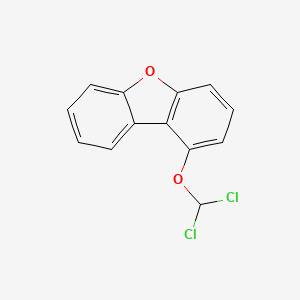
silane](/img/structure/B14315003.png)
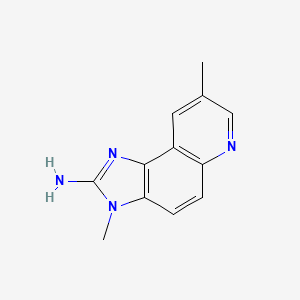
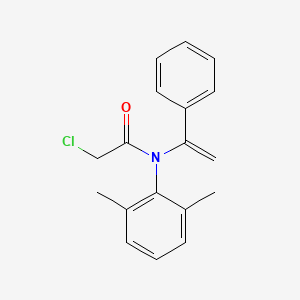
![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)

![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
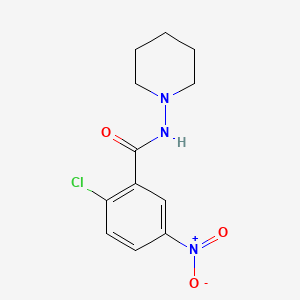
![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
